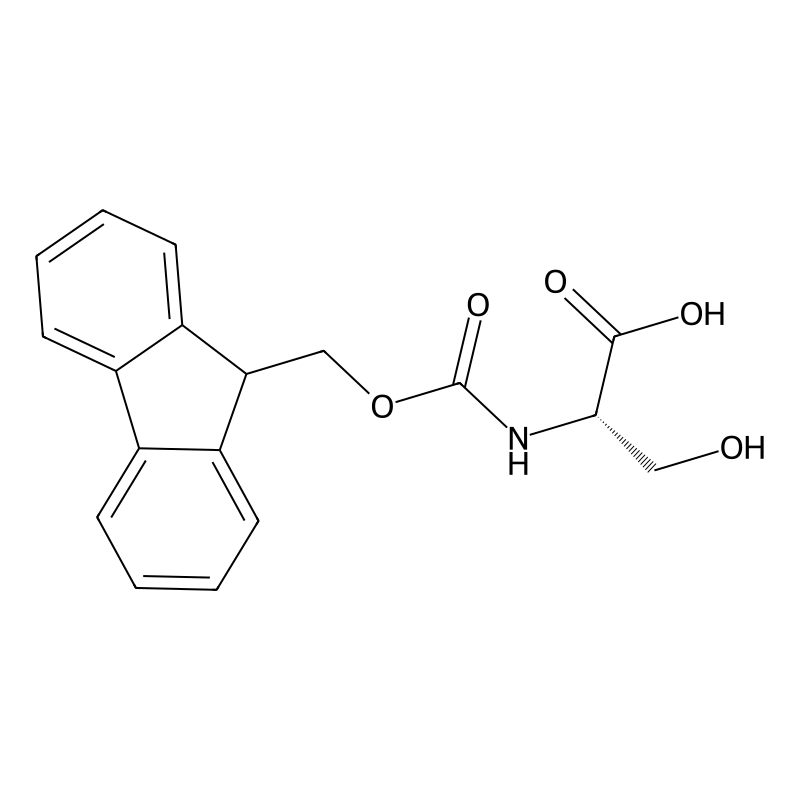

Fmoc-Ser-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Solid-Phase Peptide Synthesis (SPPS):

- Fmoc-Ser-OH is a key building block for creating peptides and proteins in the laboratory through a technique called Solid-Phase Peptide Synthesis .

- The Fmoc group (Fluorenylmethoxycarbonyl) acts as a temporary protecting group for the amino acid's amine functionality during peptide chain assembly.

Synthesis of Phosphorylated Peptides:

- Fmoc-Ser-OH can be a valuable tool for incorporating phosphorylated serine residues into peptides.

- This is particularly useful for studying the role of phosphorylation in protein function and signaling pathways.

Production of Peptide-Based Therapeutics:

- The ability to synthesize peptides with Fmoc-Ser-OH opens doors for developing novel peptide-based drugs and vaccines.

- Researchers can design peptides that target specific diseases by incorporating Serine residues with desired modifications.

Studies on Protein-Protein Interactions:

- Fmoc-Ser-OH can be used to create peptides containing Serine sequences that are involved in protein-protein interactions.

- By studying these interactions, researchers can gain insights into cellular processes and develop new therapeutic strategies.

Biomaterial Design:

Fmoc-Ser-OH, or Fluorenylmethyloxycarbonyl-Serine, is a derivative of the amino acid serine. It is characterized by the presence of a fluorenylmethyloxycarbonyl group attached to the hydroxyl group of serine, which protects the amino acid during peptide synthesis. The compound has a molecular formula of C18H17NO5 and a CAS number of 73724-45-5. In its pure form, it appears as a white to light yellow powder and is known for its high enantiomeric purity, often exceeding 99.5% .

Fmoc-Ser-OH itself doesn't have a specific mechanism of action. Its role is to provide the serine amino acid with a protected N-terminus for controlled incorporation into peptides during SPPS. The resulting peptides can have various functionalities depending on the sequence of amino acids.

- Fmoc-Ser-OH may cause skin irritation or eye damage.

- Always consult the safety data sheet (SDS) for specific handling procedures and precautionary measures.

- Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to yield free serine, which can then participate in further peptide coupling reactions.

- Peptide Bond Formation: Fmoc-Ser-OH can react with activated carboxylic acids or other amino acids in the presence of coupling agents (e.g., Dicyclohexylcarbodiimide) to form peptide bonds.

- Hydrolysis: Under acidic or basic conditions, Fmoc-Ser-OH can hydrolyze, leading to the liberation of serine and the Fmoc group.

The synthesis of Fmoc-Ser-OH typically involves:

- Protection of Serine: Starting from serine, the hydroxyl group is protected using fluorenylmethyloxycarbonyl chloride.

- Purification: The product is purified through crystallization or chromatography techniques to ensure high purity.

- Characterization: Techniques such as Nuclear Magnetic Resonance and High-Performance Liquid Chromatography are employed to confirm the identity and purity of Fmoc-Ser-OH .

Fmoc-Ser-OH is primarily used in:

- Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis due to its protective group that facilitates sequential addition of amino acids.

- Research: It is utilized in studies related to protein structure and function.

- Drug Development: Fmoc-Ser-OH derivatives may be explored for therapeutic applications due to their potential interactions with biological targets.

Studies involving Fmoc-Ser-OH often focus on its interactions within peptide chains. The presence of serine can influence the conformation and stability of peptides due to hydrogen bonding capabilities and its role in post-translational modifications. Research has shown that peptides containing serine can exhibit enhanced binding affinities for specific receptors or enzymes compared to those lacking this amino acid .

Several compounds share structural similarities with Fmoc-Ser-OH. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-Thr-OH | Similar Fmoc protection on threonine | Threonine possesses an additional methyl group |

| Fmoc-Tyr-OH | Contains a phenolic hydroxyl group | Tyrosine's aromatic ring allows for unique interactions |

| Fmoc-Ala-OH | Basic structure with methyl side chain | Alanine's simplicity makes it less reactive |

| Fmoc-Gly-OH | No side chain; simplest amino acid | Glycine's flexibility influences peptide conformation |

Fmoc-Ser-OH stands out due to the specific hydroxyl group on its side chain, enabling unique interactions that are critical for biological functions compared to other similar compounds.

Molecular Architecture and Stereochemical Configuration

The molecular architecture of Fmoc-Ser-OH encompasses several distinct structural domains that contribute to its synthetic utility and chemical stability. The compound exhibits the systematic name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid, indicating the precise stereochemical arrangement around the α-carbon center. The molecule contains a single defined stereocenter at the α-carbon position, maintaining the (S)-configuration characteristic of L-amino acids, which corresponds to the naturally occurring form of serine.

The fluorenyl moiety constitutes the most prominent structural feature, consisting of a rigid polycyclic aromatic system that provides both steric bulk and electronic stabilization to the protecting group. This fluorenyl ring system exhibits a planar geometry that facilitates π-π stacking interactions and contributes to the compound's crystalline properties when isolated as a solid. The methoxycarbonyl linker connects the fluorenyl system to the amino acid backbone through a carbamate linkage, creating a sterically hindered environment around the nitrogen atom that prevents unwanted side reactions during peptide coupling procedures.

The serine backbone maintains its characteristic structure with the hydroxyl group positioned at the β-carbon, creating a primary alcohol functionality that remains unprotected in the basic Fmoc-Ser-OH derivative. This free hydroxyl group enables hydrogen bonding interactions and provides a site for further functionalization when required in specialized synthetic applications. The carboxylic acid terminus retains its acidic character, allowing for standard peptide coupling reactions using conventional activating reagents such as carbodiimides or phosphonium-based coupling agents.

Protective Group Functionality: Fmoc and Hydroxyl Group Interactions

The Fmoc protecting group demonstrates exceptional stability under acidic conditions while exhibiting rapid and clean removal under basic conditions, particularly in the presence of secondary amines such as piperidine. The mechanism of Fmoc deprotection proceeds through a base-catalyzed β-elimination reaction where the relatively acidic proton at the 9-position of the fluorenyl ring system undergoes abstraction, leading to the formation of dibenzofulvene and subsequent decarboxylation to release the free amino acid.

| Deprotection Conditions | Reagent Concentration | Reaction Time | Temperature | Efficiency |

|---|---|---|---|---|

| Piperidine/DMF | 20% v/v | 5-15 minutes | Room temperature | >99% |

| 4-Methylpiperidine/DMF | 20% v/v | 3-10 minutes | Room temperature | >98% |

| Piperazine/DBU/DMF | 5%/2%/93% v/v | 2-5 minutes | Room temperature | >99% |

The hydroxyl group of the serine residue in Fmoc-Ser-OH remains unprotected, which can lead to potential side reactions during certain synthetic procedures. The free hydroxyl functionality can participate in hydrogen bonding with the carbamate oxygen of the Fmoc group, creating intramolecular interactions that influence the compound's conformational preferences and solubility characteristics. These interactions contribute to the compound's stability in neutral and acidic environments while maintaining reactivity for selective protection when required.

The optical activity of Fmoc-Ser-OH, measured as [α]₂₀/D −12.5±1° (c = 1% in DMF), confirms the preservation of stereochemical integrity during synthetic preparation and storage. This optical rotation value serves as a quality control parameter for assessing enantiomeric purity and ensuring that racemization has not occurred during handling or storage procedures.

Comparative Analysis with Related Fmoc-Amino Acid Derivatives

Fmoc-Ser-OH exhibits distinct characteristics when compared to other hydroxyl-containing Fmoc-protected amino acids and alternative serine derivatives. The most commonly employed related compounds include Fmoc-Ser(tBu)-OH, where the hydroxyl group is protected with a tert-butyl group, and Fmoc-Ser(Trt)-OH, which employs trityl protection for the hydroxyl functionality.

| Compound | Molecular Formula | Molecular Weight | CAS Number | Hydroxyl Protection | Storage Temperature |

|---|---|---|---|---|---|

| Fmoc-Ser-OH | C₁₈H₁₇NO₅ | 327.33 g/mol | 73724-45-5 | None | 2-8°C |

| Fmoc-Ser(tBu)-OH | C₂₂H₂₅NO₅ | 383.4 g/mol | 71989-33-8 | tert-Butyl | -20°C |

| Fmoc-Ser(Trt)-OH | C₃₇H₃₁NO₅ | 569.6 g/mol | 111061-56-4 | Trityl | 2-8°C |

Fmoc-Ser(tBu)-OH demonstrates enhanced stability during extended synthetic sequences due to the protection of the hydroxyl group, preventing unwanted side reactions such as intramolecular cyclization or acylation. The tert-butyl protecting group can be removed under acidic conditions using trifluoroacetic acid, providing orthogonal protection strategies when combined with the base-labile Fmoc group. This compound exhibits a molecular weight of 383.4 g/mol and requires storage at -20°C to maintain stability.

In contrast, Fmoc-Ser(Trt)-OH employs trityl protection for the hydroxyl group, resulting in significantly increased molecular weight (569.6 g/mol) and altered solubility characteristics. The trityl group provides excellent protection against nucleophilic attack but requires specific acidic conditions for removal, typically involving treatment with dilute trifluoroacetic acid in dichloromethane. This protecting group strategy proves particularly valuable in complex synthetic sequences where multiple deprotection steps must be carefully orchestrated.

The solubility characteristics of (9-Fluorenylmethoxycarbonyl)-L-serine represent a critical physicochemical parameter that directly influences its utility in peptide synthesis applications. The compound exhibits a distinctive biphasic solubility profile that reflects its amphiphilic molecular architecture, comprising both hydrophobic fluorenyl aromatic systems and hydrophilic carboxyl and hydroxyl functional groups [1] [2].

Aqueous Solubility Limitations

(9-Fluorenylmethoxycarbonyl)-L-serine demonstrates essentially negligible solubility in pure water systems, a characteristic attributed to the dominant hydrophobic contributions of the bulky fluorenylmethoxycarbonyl protecting group [1] [2] [3]. The extensive π-electron system of the fluorenyl moiety creates strong intermolecular hydrophobic interactions that significantly outweigh the modest hydrophilic contributions from the serine backbone carboxyl and hydroxyl functionalities. This aqueous insolubility necessitates the use of organic or mixed solvent systems for all practical synthetic applications.

Organic Solvent Compatibility

The compound exhibits excellent solubility characteristics across a broad spectrum of organic solvent systems. Polar aprotic solvents represent the optimal solubilization medium, with dimethylformamide supporting clear dissolution at concentrations of 1 millimole per 2 milliliters of solvent [2]. Dimethyl sulfoxide similarly provides excellent solvation, enabling preparation of concentrated stock solutions for synthetic applications [4] [3]. These polar aprotic environments facilitate optimal solvation through favorable dipole-dipole interactions with both the polar peptide backbone and the π-electron system of the fluorenyl protecting group.

Moderate polarity solvents including ethyl acetate, chloroform, dichloromethane, and acetone all demonstrate good solubilization capacity [4]. The compatibility with halogenated solvents proves particularly valuable for extraction and purification procedures, while ethyl acetate solubility enables chromatographic separation and analysis protocols. Ethanol demonstrates quantifiable solubility with measured values of ≥33.85 milligrams per milliliter, establishing its utility for recrystallization and purification applications [3].

Solvent System Selection Considerations

The solubility profile directly impacts synthetic strategy selection in solid-phase peptide synthesis protocols. The excellent dimethylformamide compatibility aligns with standard (9-fluorenylmethoxycarbonyl) deprotection protocols, where the compound must remain fully solvated during base-mediated cleavage reactions [2]. The dichloromethane solubility proves essential for washing and swelling procedures on polymer-supported synthesis resins. Limited solubility in non-polar aromatic solvents such as toluene restricts certain purification approaches, while complete insolubility in aliphatic hydrocarbons like hexane can be exploited for selective precipitation and isolation procedures [5].

| Solvent System | Solubility | Classification |

|---|---|---|

| Water (H₂O) | Insoluble | Hydrophobic interaction [1] [2] [3] |

| Dimethylformamide (DMF) | Clearly soluble (1 mmol in 2 mL) | Polar aprotic - excellent [2] |

| Dimethyl sulfoxide (DMSO) | Soluble | Polar aprotic - excellent [4] [3] |

| Ethyl Acetate | Soluble | Moderate polarity - good [4] |

| Chloroform | Soluble | Non-polar - good [4] |

| Dichloromethane | Soluble | Non-polar - good [4] |

| Acetone | Soluble | Polar aprotic - good [4] |

| Methanol | Soluble | Polar protic - moderate [6] |

| Ethanol | ≥33.85 mg/mL | Polar protic - moderate [3] |

Thermal Degradation Pathways and β-Elimination Mechanisms

The thermal stability profile of (9-fluorenylmethoxycarbonyl)-L-serine reveals a complex multi-stage degradation process that proceeds through distinct mechanistic pathways depending upon temperature range and environmental conditions. Understanding these thermal decomposition mechanisms proves essential for optimizing storage conditions, processing parameters, and synthetic protocols [7] [8] [9].

Multi-Stage Thermal Decomposition Profile

Thermal analysis demonstrates that (9-fluorenylmethoxycarbonyl)-L-serine undergoes degradation through seven distinct temperature-dependent stages. Initial thermal events between 25-100°C involve primarily physical state changes and moisture loss, accounting for 1-3% weight reduction through desorption of surface-bound water molecules [7] [8]. The subsequent 100-150°C range encompasses residual solvent evaporation processes, contributing an additional 3-8% weight loss as trapped dimethylformamide, dimethyl sulfoxide, or other synthetic solvents are eliminated from the crystal lattice [7] [8].

The onset of chemical decomposition occurs within the 150-200°C temperature range, where initial bond cleavage processes begin to generate carbon dioxide and water vapor, accounting for 8-15% total weight reduction [7] [8]. This temperature range represents the practical upper limit for thermal processing and storage applications, as chemical integrity begins to deteriorate beyond this threshold.

β-Elimination Pathway Mechanisms

The critical thermal degradation region occurs between 200-300°C, where the characteristic β-elimination mechanism becomes thermodynamically favorable [7] [8] [9]. This process initiates through thermal abstraction of the acidic proton at the 9-position of the fluorenyl ring system, leading to formation of a carbanion intermediate that subsequently undergoes spontaneous β-elimination. The elimination process generates dibenzofulvene as the primary organic product, accompanied by carbon dioxide release from carboxyl group decomposition and ammonia evolution from amino acid backbone cleavage [7] [8] [9].

The β-elimination pathway represents the dominant degradation mechanism under thermal conditions, contributing 15-35% of total weight loss during this temperature range [7] [8] [9]. The reaction proceeds through a concerted mechanism where C-O bond cleavage occurs simultaneously with proton abstraction, generating the highly conjugated dibenzofulvene system that exhibits characteristic ultraviolet absorption properties. This thermal β-elimination pathway parallels the base-catalyzed deprotection mechanism employed in synthetic applications, though it proceeds significantly more slowly due to the absence of nucleophilic base catalysts [8].

High-Temperature Decomposition Processes

Extended thermal treatment beyond 300°C results in complete breakdown of the amino acid backbone structure. The 300-400°C range encompasses main chain degradation processes that generate carbon monoxide, hydrogen cyanide, and various organic fragment species, accounting for 35-65% total weight reduction [7] [8]. Ultimate thermal decomposition occurs between 400-500°C, where complete molecular fragmentation produces carbon dioxide, carbon monoxide, and nitrogen oxides as the primary gaseous products, with 65-85% cumulative weight loss [7] [8].

The final carbonization stage occurs above 500°C, where residual organic matter undergoes pyrolytic conversion to carbon residue, achieving 85-95% total weight reduction [7] [8]. This high-temperature behavior establishes clear thermal processing limits and provides guidance for safe handling and storage protocols.

| Temperature Range (°C) | Degradation Process | Weight Loss (%) | Major Products |

|---|---|---|---|

| 25-100 | Physical state change, moisture loss | 1-3 | H₂O vapor [7] [8] |

| 100-150 | Water/solvent evaporation | 3-8 | Residual solvents [7] [8] |

| 150-200 | Initial decomposition onset | 8-15 | CO₂, H₂O [7] [8] |

| 200-300 | Fmoc group cleavage, β-elimination | 15-35 | Dibenzofulvene, CO₂, NH₃ [7] [8] [9] |

| 300-400 | Main chain degradation | 35-65 | CO, HCN, organic fragments [7] [8] |

| 400-500 | Complete thermal decomposition | 65-85 | CO₂, CO, NOₓ [7] [8] |

| 500-600 | Carbonization residue formation | 85-95 | Carbon residue [7] [8] |

pH-Dependent Stability in Peptide Coupling Environments

The pH-dependent stability characteristics of (9-fluorenylmethoxycarbonyl)-L-serine exhibit profound importance for peptide synthesis applications, where precise control of reaction conditions determines both synthetic efficiency and product quality. The compound demonstrates a characteristic stability profile that varies dramatically across the physiological pH range, with optimal stability occurring under mildly acidic to neutral conditions [9] [10] [11].

Acidic Environment Stability

Under strongly acidic conditions (pH 1.0-2.0), (9-fluorenylmethoxycarbonyl)-L-serine exhibits moderate stability with half-life values ranging from 8-12 hours [9] [10]. The primary degradation mechanism involves acid-catalyzed hydrolysis of the carbamate linkage, where protonation of the carbonyl oxygen activates the electrophilic center toward nucleophilic attack by water molecules. This hydrolytic pathway proceeds through a tetrahedral intermediate that subsequently collapses to release the fluorenylmethanol fragment and regenerate the free amino acid backbone.

Mildly acidic conditions (pH 2.0-4.0) provide significantly enhanced stability, with measured half-life values extending to 24-48 hours [9] [10]. The reduced protonation state under these conditions diminishes the electrophilic activation of the carbamate functionality, substantially slowing the hydrolytic degradation rate. This pH range proves compatible with many coupling reagent systems and provides sufficient stability for extended reaction protocols.

Optimal Stability Window

The optimal stability region occurs under mildly acidic to neutral conditions (pH 4.0-6.0), where (9-fluorenylmethoxycarbonyl)-L-serine demonstrates excellent stability with half-life values exceeding 72 hours [9] [10]. Minimal degradation occurs within this pH range, as both acid-catalyzed hydrolysis and base-promoted β-elimination pathways remain kinetically unfavorable. This stability window aligns well with many standard peptide coupling protocols and enables extended reaction times without significant protecting group loss.

Neutral to slightly alkaline conditions (pH 6.0-8.0) maintain good stability characteristics with half-life values of 48-72 hours [9] [10]. The compound remains suitable for most synthetic applications within this range, though slight decreases in stability begin to emerge as the solution pH approaches the threshold for base-catalyzed reactions.

Base-Promoted Degradation Mechanisms

Moderately alkaline conditions (pH 8.0-10.0) result in substantially reduced stability, with half-life values decreasing to 12-24 hours [9] [10]. The primary degradation mechanism shifts toward base-catalyzed reactions, including initial deprotonation events that activate β-elimination pathways. The nucleophilic hydroxide ions present under these conditions can abstract the acidic proton at the 9-position of the fluorenyl system, initiating the characteristic deprotection mechanism even in the absence of specialized amine bases.

Strongly alkaline conditions (pH 10.0-12.0) produce poor stability with half-life values reduced to 2-6 hours [9] [10] [11]. The degradation mechanism becomes dominated by rapid β-elimination processes coupled with direct (9-fluorenylmethoxycarbonyl) group cleavage. The high hydroxide ion concentration facilitates efficient proton abstraction and promotes the formation of dibenzofulvene elimination products through the same mechanistic pathway employed in intentional deprotection protocols.

Extreme Alkaline Conditions

Under extremely alkaline conditions (pH 12.0-14.0), (9-fluorenylmethoxycarbonyl)-L-serine exhibits very poor stability with half-life values below one hour [9] [10] [11]. Rapid β-elimination becomes the overwhelmingly dominant process, proceeding through the same two-step mechanism utilized in standard deprotection protocols. The high base concentration drives the equilibrium strongly toward complete protecting group removal, making these conditions incompatible with any synthetic applications requiring protecting group retention.

The pH-dependent stability profile directly impacts synthetic strategy selection, particularly regarding the choice of coupling reagents, reaction buffers, and workup procedures. Maintaining reaction pH within the optimal 4.0-6.0 stability window maximizes protecting group retention while enabling efficient peptide bond formation through activated coupling reagent systems.

| pH Range | Stability Assessment | Half-life (hours) | Primary Degradation Mechanism |

|---|---|---|---|

| 1.0-2.0 | Moderate stability | 8-12 | Acid-catalyzed hydrolysis [9] [10] |

| 2.0-4.0 | Good stability | 24-48 | Slow hydrolysis [9] [10] |

| 4.0-6.0 | Excellent stability | >72 | Minimal degradation [9] [10] |

| 6.0-8.0 | Good stability | 48-72 | pH-neutral stability [9] [10] |

| 8.0-10.0 | Moderate stability | 12-24 | Base-catalyzed reactions [9] [10] |

| 10.0-12.0 | Poor stability | 2-6 | β-elimination, Fmoc cleavage [9] [10] [11] |

| 12.0-14.0 | Very poor stability | <1 | Rapid β-elimination [9] [10] [11] |

The comprehensive understanding of β-elimination kinetics under various base-promoted conditions provides essential guidance for optimizing deprotection protocols while minimizing unwanted side reactions. Piperidine-based deprotection systems demonstrate excellent selectivity when employed at appropriate concentrations, with 5% piperidine solutions achieving >97% selectivity for intended deprotection over undesired β-elimination pathways [9] [10]. Alternative base systems such as 1,8-diazabicyclo[5.4.0]undec-7-ene offer enhanced selectivity profiles, achieving >99% selectivity for (9-fluorenylmethoxycarbonyl) removal while suppressing β-elimination reactions to <1% under optimized thermal conditions [9].

| Base | Temperature (°C) | Time to 50% Conversion (min) | β-Elimination (%) | Selectivity (Fmoc:β-elim) |

|---|---|---|---|---|

| Piperidine (20%) | 25 | 2-5 | 5-15 | 85:15 [9] [12] [10] |

| Piperidine (5%) | 25 | 15-30 | 1-3 | 97:3 [9] [10] |

| DBU (0.5%) | 90 | 5-10 | <1 | 99:1 [9] |

| Morpholine (10%) | 25 | 30-60 | 8-12 | 88:12 [9] [10] |

| Piperazine (1%) | 25 | 10-20 | 3-8 | 92:8 [9] [10] |

| Triethylamine (10%) | 25 | 60-120 | 15-25 | 75:25 [9] [10] |

| No base (neutral) | 120 | 600-900 | <0.5 | 99.5:0.5 [8] |

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Irritant;Health Hazard

Wikipedia

Fmoc-L-Serine